4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride
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Overview
Description
4-Fluoro-1-azabicyclo[222]octan-3-one hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of 1-azabicyclo[222]octane, which is known for its unique bicyclic structure
Preparation Methods
The synthesis of 4-fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with a fluorinating agent. For example, the compound can be synthesized using hydrazine hydrate and potassium hydroxide in water and diethylene glycol under reflux conditions for 10 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrazine hydrate, potassium hydroxide, and various fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophilic fluorinating reagent, where it donates a fluorine atom to other molecules. This reaction is facilitated by the presence of a catalytic N-oxyl radical, which abstracts a hydrogen atom from the target molecule, allowing the fluorine atom to be transferred .
Comparison with Similar Compounds
4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be compared with other similar compounds, such as:
3-Quinuclidone hydrochloride: Another derivative of 1-azabicyclo[2.2.2]octane, known for its use in various chemical reactions.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): A fluorinating reagent used in similar applications.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
These compounds share similar bicyclic structures but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Properties
Molecular Formula |
C7H11ClFNO |
---|---|
Molecular Weight |
179.62 g/mol |
IUPAC Name |
4-fluoro-1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
InChI |
InChI=1S/C7H10FNO.ClH/c8-7-1-3-9(4-2-7)5-6(7)10;/h1-5H2;1H |
InChI Key |
NHACMXDECQNSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C(=O)C2)F.Cl |
Origin of Product |
United States |
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